![molecular formula C16H11Cl2NOS B1372836 6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride CAS No. 1160263-05-7](/img/structure/B1372836.png)
6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride
Overview
Description
6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride, also known as CLQ, is a synthetic compound developed by scientists as a potential drug candidate due to its unique chemical structure and biological properties. It has a molecular weight of 336.24 .
Molecular Structure Analysis
The molecular formula of 6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride is C16H11Cl2NOS . For a detailed view of the molecular structure, you may refer to the 2D or 3D molecular structure files available in scientific databases .Physical And Chemical Properties Analysis
The compound has a molecular weight of 336.24 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Antimalarial Applications
Quinoline derivatives are known for their antimalarial properties . They are used in the synthesis of drugs to treat malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
Antimicrobial Applications
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . They are used in the development of new antimicrobial agents with better pharmacodynamic and pharmacokinetic properties .
Anticancer Applications
Quinoline derivatives are also utilized in the field of oncology. They have shown potential as anticancer agents . The mechanism of action often involves inhibiting the growth of cancer cells .
Antidepressant and Anticonvulsant Applications
Some quinoline derivatives have been found to have antidepressant and anticonvulsant effects . They can be used in the treatment of various neurological disorders .
Antiviral Applications
Quinoline derivatives have shown potential as antiviral agents . They can inhibit the replication of certain viruses, making them useful in the treatment of various viral infections .
Anti-inflammatory Applications
Quinoline derivatives have anti-inflammatory effects . They can be used in the treatment of conditions characterized by inflammation .
Safety And Hazards
properties
IUPAC Name |
6-chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NOS/c1-8-5-11(9(2)21-8)15-7-13(16(18)20)12-6-10(17)3-4-14(12)19-15/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRANPSNDKJSMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171253 | |
Record name | 6-Chloro-2-(2,5-dimethyl-3-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160263-05-7 | |
Record name | 6-Chloro-2-(2,5-dimethyl-3-thienyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-(2,5-dimethyl-3-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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